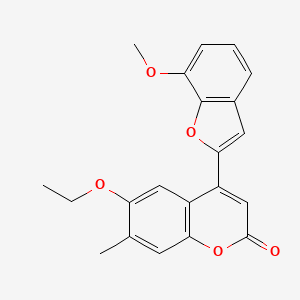

![molecular formula C11H16N4 B2359599 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1091747-12-4](/img/structure/B2359599.png)

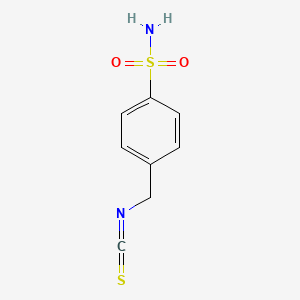

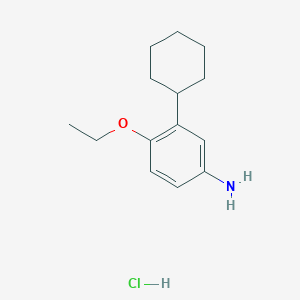

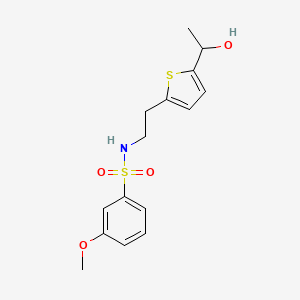

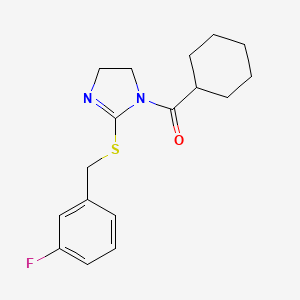

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a useful research compound. Its molecular formula is C11H16N4 and its molecular weight is 204.277. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Serial Double Nucleophilic Addition

The compound has been involved in the study of nucleophilic addition reactions to the imidazole nucleus. A study by Ohta et al. (2000) investigated the reaction of a related compound with N,N-dimethylamine, leading to products through abnormal addition mechanisms (Ohta et al., 2000).

Synthesis of Heterocyclic Compounds

Abdel-Khalik et al. (2008) described the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine, using similar compounds as intermediates (Abdel-Khalik et al., 2008).

Polymerization Initiators

A study by Akpan et al. (2018) explored the use of benzimidazolylmethyl)amine ligands in the ring-opening polymerization of ε-caprolactone and lactides, suggesting potential applications in polymer synthesis (Akpan et al., 2018).

Synthesis of Triazafulvalene Systems

Uršič et al. (2010) conducted a study on the synthesis of new triazafulvalene systems using a compound containing the dimethylamino group, indicating its role in advanced organic synthesis (Uršič et al., 2010).

Material Science and Polymers

UV-Curable Epoxide Resins

Chiang and Hsieh (2008) investigated the role of tertiary amines, including imidazole derivatives, in enhancing the properties of UV-curable epoxide resins, suggesting applications in opto-electronic materials (Chiang & Hsieh, 2008).

Generation of Structurally Diverse Compounds

Roman (2013) utilized a similar compound in generating a diverse library of compounds through alkylation and ring closure reactions, highlighting its utility in creating diverse chemical structures (Roman, 2013).

Conformational and Structural Studies

- X-ray Crystallography and NMR Studies: Benassi et al. (1985) conducted a study on the conformational properties of methylated amino groups in benzimidazole, providing insights into the structural aspects of similar compounds (Benassi et al., 1985).

Biological Research

- Antiviral Agents: Eldebss et al. (2015) reported the design and synthesis of benzo[d]imidazole-based heterocycles, including compounds structurally related to the one , as potential broad-spectrum antiviral agents (Eldebss et al., 2015).

Mécanisme D'action

Target of Action

The compound 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine belongs to the class of imidazole derivatives . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on the specific compound and its functional groups

Biochemical Pathways

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . .

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]-1-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-14(2)7-11-13-9-6-8(12)4-5-10(9)15(11)3/h4-6H,7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBLUIOQXMXHQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2359538.png)